molecular formula C27H30N2O5S B8674163 tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate

tert-butyl(4-(1-methyl-1H-pyrazol-4-yl)-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate

Cat. No. B8674163
M. Wt: 494.6 g/mol
InChI Key: GMOQDDXPKMCYPA-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 192, starting from tert-butyl(4-bromo-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate (Intermediate 191) and 1-methyl-1H-pyrazole-4-boronic acid, pinacol ester, the title compound was obtained as a yellow sticky solid in 79% yield after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
[Compound]
Name
Intermediate 192
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl(4-bromo-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Intermediate 191
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
79%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:30])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12](Br)=[CH:11][C:10]=1[C:16]#[C:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([S:24]([CH2:27][CH2:28][CH3:29])(=[O:26])=[O:25])[CH:19]=1)([CH3:4])([CH3:3])[CH3:2].[CH3:31][N:32]1[CH:36]=[C:35](B(O)O)[CH:34]=[N:33]1>>[C:1]([O:5][C:6](=[O:30])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12]([C:35]2[CH:34]=[N:33][N:32]([CH3:31])[CH:36]=2)=[CH:11][C:10]=1[C:16]#[C:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([S:24]([CH2:27][CH2:28][CH3:29])(=[O:26])=[O:25])[CH:19]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Intermediate 192
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
tert-butyl(4-bromo-2-{[3-(propylsulfonyl)phenyl]ethynyl}phenoxy)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Br)C#CC1=CC(=CC=C1)S(=O)(=O)CCC)=O
Step Three
Name
Intermediate 191
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Br)C#CC1=CC(=CC=C1)S(=O)(=O)CCC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1N=CC(=C1)B(O)O
Step Five
Name
pinacol ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)C=1C=NN(C1)C)C#CC1=CC(=CC=C1)S(=O)(=O)CCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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